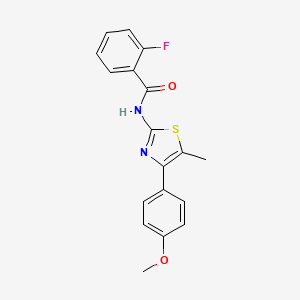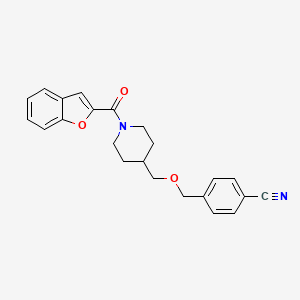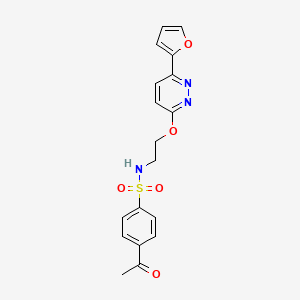![molecular formula C9H16N4S B2971387 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine CAS No. 14069-11-5](/img/structure/B2971387.png)
5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a piperidine ring via an ethyl chain . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, thiadiazole derivatives in general have been noted for their broad spectrum of biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.32 and a molecular formula of C9H16N4S . Additional properties such as boiling point, melting point, and density are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the synthesis of compounds including those containing a 1,3,4-thiadiazole nucleus, similar to the chemical . These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential applications in treating bacterial infections and metabolic disorders [Başoğlu et al., 2013].
Synthesis of Heterocyclic Derivatives
El-Sayed et al. (2015) synthesized various heterocyclic compounds derived from a similar thiadiazol-2-amine structure. These compounds, integrated with various other rings, were evaluated for antimicrobial and surface activities, indicating their utility in pharmaceutical and chemical applications [El-Sayed et al., 2015].
Reactions with Nucleophiles
Maadadi et al. (2016) investigated the reaction of a similar furan-3-carboxylate compound with various nucleophiles. This study highlights the chemical reactivity and potential for creating a diverse range of compounds for applications in chemical synthesis [Maadadi et al., 2016].
Biological Activity of Thiazolidinedione Derivatives
Mohanty et al. (2015) synthesized thiazolidinedione derivatives with various biological activities, including antibacterial activity. Compounds with piperazine moieties showed good antifungal activity, indicating the potential for developing new antimicrobial agents [Mohanty et al., 2015].
Anticancer Properties of Piperidine-4-carboxylic Acid Ethyl Ester
Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated their potential as anticancer agents. This research suggests possible applications in cancer treatment [Rehman et al., 2018].
Synthesis and Evaluation of Carbazole Derivatives
Sharma et al. (2014) synthesized derivatives of 1,3,4-oxadiazol-2-amine, similar to the compound . These derivatives exhibited significant antibacterial, antifungal, and anticancer activities, indicating their potential in medical research [Sharma et al., 2014].
Activation of GK and PPARγ for Hypoglycemic Agents
Song et al. (2011) synthesized thiazol-2-amine derivatives that acted as dual-acting hypoglycemic agents, activating glucokinase (GK) and PPARγ. This highlights potential applications in diabetes treatment [Song et al., 2011].
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
Shafi et al. (2021) synthesized piperidine substituted benzothiazole derivatives with promising antibacterial and antifungal activities. This research is indicative of the potential use of similar compounds in the development of new antimicrobial agents [Shafi et al., 2021].
QTAIM Analysis of Adamantane-1,3,4-thiadiazole Hybrid Derivatives
El-Emam et al. (2020) performed a quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Such studies are crucial for understanding molecular interactions and designing new compounds [El-Emam et al., 2020].
Antimicrobial Properties of 5-aminometylene Derivatives
Derkach et al. (2016) focused on the antimicrobial properties of 5-aminometylene derivatives of thiazolidinone. This study suggests the potential of these compounds in creating new antimicrobial chemotherapeutic agents [Derkach et al., 2016].
Synthesis of Non-Ionic Surfactants and Microbiological Activities
Abdelmajeid et al. (2017) synthesized non-ionic surfactants based on thiadiazole and evaluated their microbiological activities. This study shows the potential application of such compounds in the chemical industry, especially in the production of surfactants [Abdelmajeid et al., 2017].
Antimicrobial and Anti-HIV-1 Activity
El-Emam et al. (2004) synthesized 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and evaluated their antimicrobial and anti-HIV-1 activity. The study indicates the potential of such compounds in the treatment of infectious diseases [El-Emam et al., 2004].
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes such as glutaminase (gls) and other proteins involved in cellular metabolism .
Mode of Action
It’s known that similar compounds can inhibit enzymes like gls in an uncompetitive manner, facilitating the formation of an inactive tetramer .
Biochemical Pathways
Related compounds have been shown to impact the glutaminolysis pathway by inhibiting gls .
Pharmacokinetics
Similar compounds have shown good solubility, which can positively impact bioavailability .
Result of Action
Similar compounds have shown anticancer effects in certain cell lines .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with glutaminase (GLS), a key enzyme in the glutamine metabolic pathway
Cellular Effects
The cellular effects of 5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine are also not well characterized. It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that this compound may inhibit GLS in a uncompetitive manner by facilitating the formation of an inactive tetramer
Metabolic Pathways
This compound may be involved in the glutamine metabolic pathway due to its potential interaction with GLS . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well characterized.
Propiedades
IUPAC Name |
5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGPZYVRAKIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)


![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2971315.png)
![4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2971316.png)

![N-(4-bromo-2-methylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/no-structure.png)
![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)
